4-(difluoromethyl)-6-(4-fluorophenyl)-N-(3-methoxypropyl)pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is a synthetic organic compound characterized by its unique structure, which includes difluoromethyl and fluorophenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and pyrimidine derivatives. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Introduction of the difluoromethyl group through nucleophilic substitution.
Coupling Reactions: Formation of the pyrimidine ring via coupling reactions involving fluorophenyl intermediates.
Amine Functionalization: Introduction of the methoxypropylamine group through amine functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity. The pyrimidine ring structure allows for interactions with nucleic acids or proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Withaferin-A: A natural compound with anticancer activity, inhibiting survivin signaling.
Volatile Organic Compounds (VOCs): Compounds like benzene, toluene, and xylene, known for their environmental and health impacts.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE stands out due to its specific combination of difluoromethyl and fluorophenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16F3N3O |
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Molecular Weight |
311.30 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-(3-methoxypropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H16F3N3O/c1-22-8-2-7-19-15-20-12(9-13(21-15)14(17)18)10-3-5-11(16)6-4-10/h3-6,9,14H,2,7-8H2,1H3,(H,19,20,21) |
InChI Key |
QERSGICWHRTIID-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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